9H-Thioxanthen-9-one, (1-methylethyl)-, commonly known as 2-isopropylthioxanthone (2-ITX), is a high-efficiency Type II photoinitiator used to initiate free-radical polymerization in UV-curable formulations.[1][2] As a member of the thioxanthone class, it functions by absorbing UV light (peak absorption ~258 and 382 nm) and, in conjunction with a tertiary amine co-initiator, generates the free radicals necessary to crosslink monomers and oligomers, such as acrylates.[3][4][5] This rapid curing process is fundamental to its application in UV-curable inks, coatings, and adhesives, where it is valued for enabling high-speed production and durable film formation on various substrates.[4][6][7]
While other thioxanthone derivatives like 2,4-diethylthioxanthone (DETX) or 1-chloro-4-propoxythioxanthone (CPTX) exist, direct substitution is often impractical. The specific nature and position of the substituent group on the thioxanthone core critically influence key performance parameters such as solubility in monomer systems, absorption characteristics, and photoinitiation reactivity.[8] For instance, the 2-isopropyl group provides a distinct solubility profile compared to the parent compound or other alkylated analogs like DETX, which is crucial for preventing crystallization and ensuring homogeneity in liquid formulations.[8] Furthermore, the electronic effects of different substituents alter the absorption spectrum and the efficiency of the hydrogen abstraction process with the amine synergist, directly impacting cure speed and depth of cure, especially in pigmented systems.[9][10] Attempting to substitute 2-ITX without re-optimizing the entire formulation can lead to processability issues, incomplete curing, and compromised final properties of the cured material.
The solubility of thioxanthone derivatives is a critical parameter for formulation stability and processability. While direct quantitative data is proprietary, technical literature consistently notes that 2-isopropylthioxanthone (2-ITX) has become an industry standard partly due to its favorable solubility characteristics compared to analogs like 2-chlorothioxanthone (CTX).[8] CTX, despite similar absorption and reactivity, is hindered by poor solubility, whereas 2,4-diethylthioxanthone (DETX) offers only slightly better solubility than CTX.[8] The improved solubility of 2-ITX in common acrylate monomers prevents its precipitation in liquid formulations, ensuring a homogeneous system for consistent and defect-free curing.
| Evidence Dimension | Solubility & Processability |
| Target Compound Data | Became industry standard due to good solubility. |
| Comparator Or Baseline | 2-Chlorothioxanthone (CTX) has poor solubility; 2,4-Diethylthioxanthone (DETX) has only slightly better solubility. |
| Quantified Difference | Qualitatively superior, enabling its status as an industry benchmark over CTX. |
| Conditions | General UV-curable formulations, particularly with acrylate monomers. |
Higher solubility prevents photoinitiator crystallization in storage and during application, ensuring consistent cure performance and avoiding coating defects.
2-ITX exhibits a strong absorption peak at approximately 382-383 nm, which is highly effective for initiating polymerization in pigmented UV systems.[4][8] Its reactivity is comparable to other effective thioxanthones like 2-chlorothioxanthone (CTX) and 2,4-diethylthioxanthone (DETX).[8] This absorption in the near-UV range allows light to penetrate past pigments (e.g., in black, cyan, or magenta inks), enabling efficient through-cure.[9] Studies comparing Type II initiators like ITX with Type I initiators in pigmented systems show that while Type I may be more effective under certain UV sources, the thioxanthone class, including ITX, remains crucial for its specific spectral sensitivity and performance in offset, flexo, and screen inks.[9][11]
| Evidence Dimension | Photo-reactivity in Pigmented Formulations |
| Target Compound Data | Strong absorption at ~383 nm, making it highly effective in pigmented systems. |
| Comparator Or Baseline | Comparable reactivity to 2-chlorothioxanthone (CTX) and 2,4-diethylthioxanthone (DETX). |
| Quantified Difference | Not applicable (class-level performance attribute). |
| Conditions | UV curing of pigmented inks and coatings (offset, flexo, screen). |
This compound's absorption spectrum is well-suited for curing pigmented formulations, where other initiators might be blocked by pigments, leading to incomplete cure.
In a comparative study of photoinitiators for acrylate formulations cured with a 405 nm LED source, 2-ITX (Genocure ITX) was evaluated against a Type I initiator (TPO-L). At identical concentrations (e.g., 1% w/w), the formulation with 2-ITX provided a superior, tack-free surface.[10] However, it achieved a lower depth of cure compared to the TPO-L system under the same conditions.[10] This demonstrates a key trade-off: 2-ITX is highly effective at overcoming oxygen inhibition at the surface, a common challenge in UV curing, making it a strong choice for thin coatings and inks where surface properties are paramount.
| Evidence Dimension | Surface Cure Quality |
| Target Compound Data | Achieves a tack-free surface. |
| Comparator Or Baseline | Formulation with Type I photoinitiator (TPO-L) at the same concentration resulted in a tacky surface after curing. |
| Quantified Difference | Qualitative improvement from 'tacky' to 'tack-free'. |
| Conditions | Acrylate formulation with 1% w/w photoinitiator, cured for 5s with a 405nm LED. |
For applications requiring a high-quality, non-tacky surface, such as overprint varnishes and high-gloss coatings, 2-ITX provides more reliable performance than certain Type I alternatives.
The strong absorption of 2-ITX in the 380-385 nm range and its high reactivity make it a preferred choice for pigmented ink systems.[11][12] Its proven efficiency allows for rapid curing even in the presence of pigments that absorb UV light, ensuring good adhesion and film properties in high-speed printing applications. Its excellent solubility prevents initiator dropout in liquid inks, maintaining stability and print quality.[8]
For applications demanding a tack-free, high-gloss surface, 2-ITX is an appropriate selection. Evidence shows its effectiveness in achieving superior surface cure by mitigating oxygen inhibition.[10] This is critical for protective and decorative coatings on wood, paper, and plastic substrates where surface feel and appearance are key performance indicators.[4]
Beyond its primary role in free-radical polymerization, 2-ITX can also function as a photosensitizer. It can absorb light and transfer energy to other types of initiators, such as diaryliodonium salts used in cationic curing.[13] This expands the spectral sensitivity of cationic systems, making them more efficient, particularly for curing pigmented or thicker coatings where dual-cure or hybrid systems are advantageous.